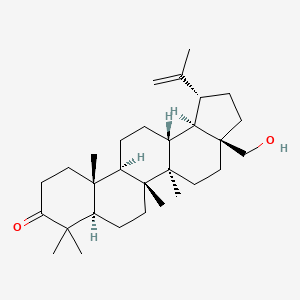
Betulone
Overview
Description
Betulone is a derivative of betulin, a natural compound from a class of lupane-type pentacyclic triterpenes . It is obtained by oxidation and has broad pharmacological applications, demonstrating anti-inflammatory, antioxidant, hepatoprotective, and anticancer activity .
Synthesis Analysis
Betulone can be prepared via betulin oxidation. This process involves the use of Ru supported catalysts based on graphitic carbon nitride or N-doped carbon . The catalysts are prepared via a mild reduction of the initial Ru precursor with hydrazine . The conversion of betulin can reach up to 70% .
Molecular Structure Analysis
Betulone is a pentacyclic naturally occurring triterpene . Its structure, electronic, and optical properties have been studied using density functional theory (DFT) calculations in the gas phase .
Chemical Reactions Analysis
The main method of synthesis of betulone is the oxidation of betulin . The selectivity to different oxidation products is dependent on the properties of the carbon supports .
Physical And Chemical Properties Analysis
Betulone has a molecular formula of C30H48O2 . Its average mass is 440.701 Da and its mono-isotopic mass is 440.365417 Da .
Scientific Research Applications
Anticancer Activity
Betulone has been identified as having potent anticancer properties . It’s particularly effective against certain types of cancer cells, making it a promising candidate for the development of new anticancer therapies . The compound’s mechanism of action includes inducing apoptosis and inhibiting cell proliferation, which are key targets in cancer treatment.
Anti-inflammatory Properties
Research has shown that betulone exhibits significant anti-inflammatory effects . This makes it useful in the study of chronic inflammatory diseases and the development of anti-inflammatory drugs . Its ability to modulate inflammatory pathways can help in understanding the complex mechanisms of inflammation.
Antioxidant Effects
Betulone also serves as a powerful antioxidant . It can neutralize free radicals and reduce oxidative stress, which is linked to various degenerative diseases . This property is crucial for researching age-related diseases and designing preventive treatments.
Hepatoprotective Influence
The hepatoprotective (liver-protecting) capabilities of betulone are of great interest. It can be used to explore treatments for liver diseases and understand the protective mechanisms at a cellular level . This application is vital for developing drugs that can prevent liver damage from toxins or diseases.
Antiviral Medicines
Betulone and its derivatives show promise in creating new antiviral medicines . They exhibit inhibitory effects on various viruses, including the influenza virus type B . Research into betulone’s antiviral properties could lead to breakthroughs in treating viral infections.
Drug Delivery Systems
Due to issues like hydrophobicity and low solubility, betulone’s clinical application faces challenges. However, advancements in drug delivery systems such as nanoparticles, micelles, and liposomes are being explored to overcome these barriers . These systems can enhance the bioavailability and therapeutic efficacy of betulone, making it more suitable for clinical use.
Mechanism of Action
Target of Action
Betulone, a derivative of betulin, has a wide range of pharmacological targets . It is known for its potential wound-healing properties and protective effects against cardiovascular and liver diseases, cancer, diabetes, oxidative stress, and inflammation . It combats tumor cells by inducing apoptosis and inhibiting metastatic proteins .
Mode of Action
Betulone interacts with its targets and results in several changes. It reduces postprandial hyperglycemia by inhibiting α-amylase and α-glucosidase activity . It also modulates chronic inflammation by blocking the expression of proinflammatory cytokines .
Biochemical Pathways
Betulone affects several biochemical pathways. It modulates the NFκB and MAPKs pathways, which are important regulators of the response to oxidative stress and inflammation in the body . These pathways play a crucial role in the diverse beneficial effects of betulone in various diseases .
Pharmacokinetics
Efforts have been made to improve the solubility and bioavailability of betulin derivatives to enhance their efficacy .
Result of Action
The result of betulone’s action at the molecular and cellular level is quite significant. It exhibits antitumor, anti-inflammatory, antiparasitic, anticancer, and anti-HIV properties . It is also known to induce apoptosis in tumor cells .
Action Environment
The action, efficacy, and stability of betulone can be influenced by environmental factors. For instance, the presence of betulin is necessary to protect the plant from damaging environmental factors such as radiation, bacteria, fungi, viruses, and insects . .
properties
IUPAC Name |
(1R,3aS,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O2/c1-19(2)20-10-15-30(18-31)17-16-28(6)21(25(20)30)8-9-23-27(5)13-12-24(32)26(3,4)22(27)11-14-29(23,28)7/h20-23,25,31H,1,8-18H2,2-7H3/t20-,21+,22-,23+,25+,27-,28+,29+,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDNKGUBLIKNAM-CNRMHUMKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Betulone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the presence of a C3 ketone function and C28 oxidation level on the lupane-type triterpene structure influence antiparasitic activity?
A2: Studies comparing the activity of different betulin derivatives against T. gondii indicate that both the C3 ketone function and the C28 oxidation level are crucial for enhanced antiparasitic activity [, ]. The presence of these structural features appears to contribute significantly to the compound's potency against the parasite.
Q2: Does betulone exhibit antiplasmodial activity?
A3: Yes, betulone has demonstrated antiplasmodial activity against the chloroquine-sensitive strain of Plasmodium falciparum (NF54) []. Notably, it exhibited an IC50 value ranging from 2 to 14 µg/ml against this strain, highlighting its potential as an antimalarial agent. Further investigations are warranted to explore its efficacy against other Plasmodium species and drug-resistant strains.
Q3: What is the molecular formula and weight of betulone?
A4: Betulone has a molecular formula of C30H48O2 and a molecular weight of 440.7 g/mol [].
Q4: What spectroscopic techniques are commonly employed to characterize betulone?
A5: Researchers commonly utilize various spectroscopic methods for the structural elucidation of betulone. These include Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) [, , ].
Q5: From which natural sources can betulone be isolated?
A6: Betulone has been isolated from various plant sources, including the outer bark of Betula lenta (black birch) [], the roots of Cassia tora [], and the twigs of Ilex macropoda []. It has also been identified in extracts from the bark of Alnus glutinosa (black alder) [, ], Scyphiphora hydrophyllacea [], Buddleja saligna [], Phyllanthus amarus calli [], Belamcanda chinensis roots [], Euonymus alatus twigs [], Terminalia glabrescens [], and Klienia odora [].
Q6: Are there any reports on the biotransformation of betulin to betulone?
A7: Yes, several studies have investigated the biotransformation of betulin to betulone using various microorganisms. These include using growing cultures of the marine fungus Dothideomycete sp. HQ 316564 [], the bacterium Rhodococcus erythropolis BT78 [, ], the actinobacterium Rhodococcus rhodochrous IEGM 66 [], and the yeast Rhodotorula mucilaginosa [].
Q7: Can betulone be synthesized chemically?
A8: While betulone is primarily isolated from natural sources, it can be chemically synthesized. One approach involves the oxidation of betulin, a structurally similar compound, to yield betulone. Various oxidizing agents and catalysts have been explored for this transformation, including Dess-Martin periodinane [] and supported silver nanoparticles [].
Q8: What are some chemical modifications that have been explored for betulone?
A9: Researchers have explored various chemical modifications of betulone to modulate its biological activity, solubility, and other properties. Examples include the synthesis of acetylenic derivatives [], triazole derivatives [], and nitrone derivatives [].
Q9: What is known about the solubility and dissolution properties of betulone?
A10: Betulone, like many triterpenoids, exhibits limited solubility in aqueous media. This property can impact its bioavailability and therapeutic efficacy. To address this, researchers often explore formulation strategies and chemical modifications to enhance its solubility and dissolution rate [].
Q10: What are the potential applications of betulone in drug discovery?
A11: Betulone holds promise as a potential therapeutic agent for various diseases due to its diverse biological activities. Its antiparasitic properties, particularly against Toxoplasma gondii and Plasmodium falciparum, make it a potential candidate for developing novel anti-infective drugs [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



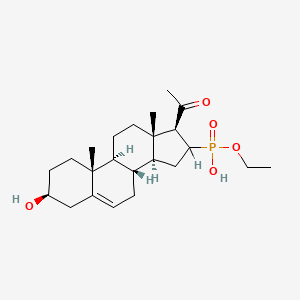
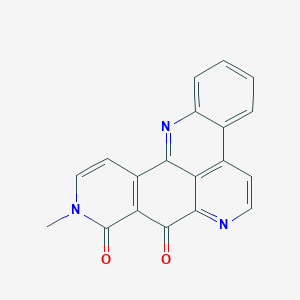
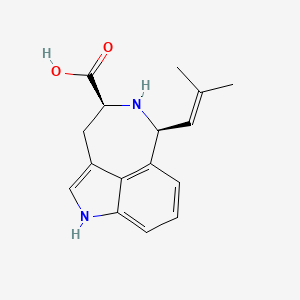
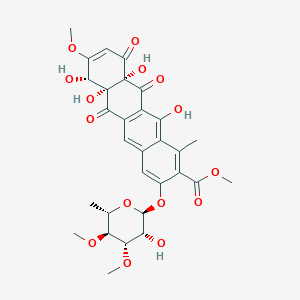
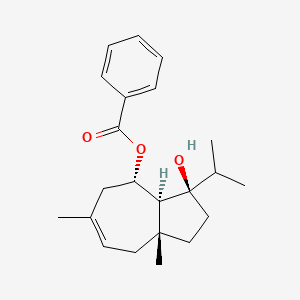
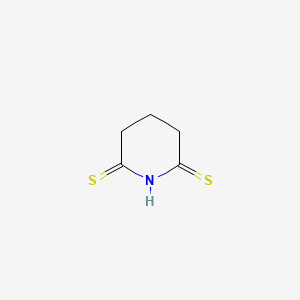
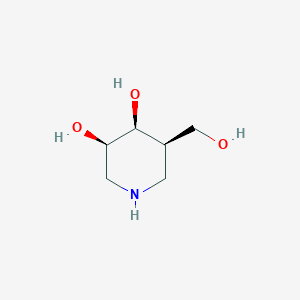
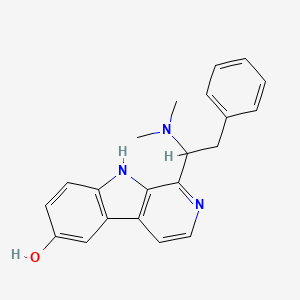
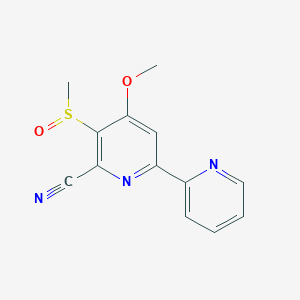
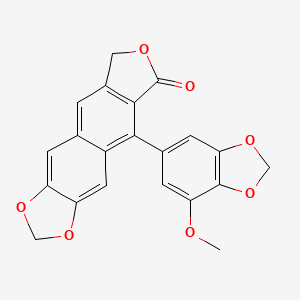
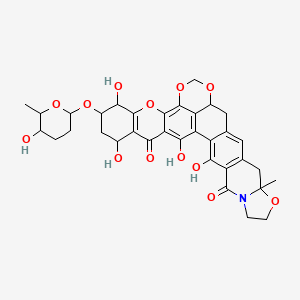
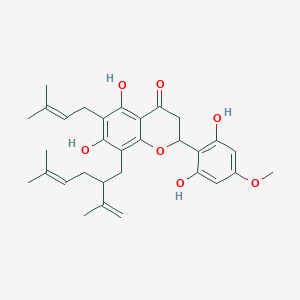
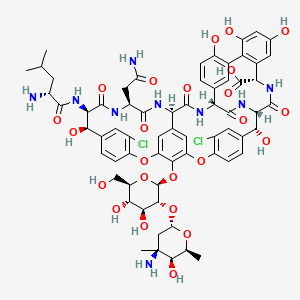
![methyl 8-(chloromethyl)-4-hydroxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B1247966.png)